molecular formula C7H9NO B071962 6-Methyl-2-pyridinemethanol CAS No. 1122-71-0

6-Methyl-2-pyridinemethanol

Cat. No.: B071962
CAS No.: 1122-71-0
M. Wt: 123.15 g/mol
InChI Key: JLVBSBMJQUMAMW-UHFFFAOYSA-N
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Description

6-Methyl-2-pyridinemethanol is an organic compound with the molecular formula C7H9NO. It is a derivative of pyridine, characterized by a hydroxymethyl group attached to the second carbon of the pyridine ring and a methyl group attached to the sixth carbon. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Methyl-2-pyridinemethanol can be synthesized from its corresponding aldehyde, 6-methyl-2-pyridinecarboxaldehyde, through a reduction reaction. The typical procedure involves the following steps :

    Reduction Reaction:

Industrial Production Methods

Industrial production methods for this compound typically involve similar reduction reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-pyridinemethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-methyl-2-pyridinemethanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound’s structure allows it to act as a ligand in coordination chemistry, forming complexes with metal ions .

Comparison with Similar Compounds

Properties

IUPAC Name

(6-methylpyridin-2-yl)methanol
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InChI

InChI=1S/C7H9NO/c1-6-3-2-4-7(5-9)8-6/h2-4,9H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLVBSBMJQUMAMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90149952
Record name 6-Methyl-2-pyridylmethanol
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Molecular Weight

123.15 g/mol
Source PubChem
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Physical Description

Solid; mp = 32-34 deg C; [Alfa Aesar MSDS]
Record name 6-Methyl-2-pyridinemethanol
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CAS No.

1122-71-0
Record name 6-Methyl-2-pyridinemethanol
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Record name 6-Methyl-2-pyridylmethanol
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Record name 6-methyl-2-pyridylmethanol
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

2-Acetoxymethyl-6-methylpyridine (5 g) was added to saturated hydrochloric acid in methanol (250 ml, prepared by adding 25 ml of acetyl chloride to 225 ml of methanol). The reaction mixture was stirred at room temperature for 18 hours. The solvent was removed under vacuum and the residue was dissolved in dichloromethane (100 ml) and washed with 2N sodium hydroxide solution (3×50 ml). The combined organic layers were washed with brine (1×200 ml), then dried (MgSO4), filtered and evaporated to give the required product as an oil (2.6 g). 1H NMR (250 MHz, CDCl3) δ 2.54 (3H, s), 3.80 (1H, bs), 4.72 (2H, s), 7.04 (2H, d, J=7.7Hz), 7.57 (1H, t, J=7.7Hz).
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Synthesis routes and methods III

Procedure details

6-Methylpyridine-2-carboxaldehyde (0.44 mmole) in 50 ml methanol was reduced with 20.6 mmole sodium borohydride at 0°-5° C. After reduction was complete, the mixture was neutralized (pH 7.5) with 2N sulfuric acid, filtered, the filtrate concentrated and partitioned between chloroform and water. Evaporation of solvent from the organic layer gave 3.32 g of red-black oil which was used in the next step.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common applications of 6-Methyl-2-pyridinemethanol in chemical synthesis?

A1: this compound serves as a versatile building block in organic synthesis. For instance, it acts as a precursor in synthesizing various heterocyclic compounds, particularly those containing a pyridine ring. [] One notable application involves its reaction with chlorides of carbamidophosphoric acids to produce N-substituted N′-[6-methyl-2-oxido-1,3,2-dioxaphosphinino(5,4,-b)pyridine-2-yl]ureas, a class of compounds exhibiting moderate antimicrobial activity. []

Q2: Can you elaborate on the role of this compound in coordination chemistry, specifically with manganese?

A2: this compound (HL2) functions as a chelating ligand in manganese coordination chemistry, facilitating the formation of polynuclear manganese complexes. Research shows that HL2 can support the formation of an octanuclear-dicubanoid manganese cluster, [MnII6MnIII2(L2)4(O)2(OAc)10(HOMe/OH2)2]⋅3MeOH⋅MeCN. [] This highlights the potential of this compound in developing multimetallic molecular catalysts, particularly those mimicking the oxygen-evolving complex (OEC) in natural photosystem II. []

Q3: How does this compound behave in Suzuki-Miyaura cross-coupling reactions?

A3: While this compound itself isn't directly involved in Suzuki-Miyaura cross-coupling, its derivative, 3-hydroxy-6-methyl-2-pyridinemethanol, can be converted into the corresponding triflate. [] This triflate has been successfully employed in Suzuki-Miyaura reactions with alkenyl boronates to produce branched 3-alkylpyridine structures. [] This approach offers a valuable synthetic route to complex molecules, including natural products like cananodine and xestamine C. []

Q4: What is the significance of the chromium(VI) oxidation of 3-hydroxy-6-methyl-2-pyridinemethanol?

A4: The oxidation of 3-hydroxy-6-methyl-2-pyridinemethanol by chromium(VI) in acidic solutions provides valuable insights into the reaction kinetics and mechanisms involving chromium intermediates. [] This reaction yields the corresponding aldehyde and acid, both coordinated to chromium(III). [] Studying this oxidation process contributes to understanding electron transfer reactions and the role of chromium in various chemical and biological systems.

Q5: Are there alternative synthetic routes to obtain this compound or its derivatives?

A5: Yes, alternative synthetic strategies exist for this compound and its derivatives. For instance, DL-2-piperidinemethanol can be synthesized from 2-picoline. [] This demonstrates the possibility of employing different starting materials and reaction pathways to access structurally similar compounds with potential applications in various fields.

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